1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride
Description
1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride is a synthetic piperazine derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group. The dihydrochloride salt form improves solubility for pharmacological applications.
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N6.2ClH/c13-10-2-1-9(7-11(10)14)20-12(16-17-18-20)8-19-5-3-15-4-6-19;;/h1-2,7,15H,3-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBZVNGNIKCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment to Piperazine: The resulting tetrazole derivative is then reacted with piperazine under controlled conditions to form the desired compound.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the tetrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, pharmacological profiles, and substituent effects.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Aryl Rings
- Fluorine vs. Chlorine : The 3,4-difluorophenyl group in the target compound may offer improved metabolic stability compared to chlorinated analogs (e.g., BD1063) due to fluorine’s electronegativity and smaller atomic radius .
- Trifluoromethyl Groups : TFMPP (m-trifluoromethylphenyl) exhibits potent 5-HT1B/1C agonism, suggesting that electron-withdrawing groups enhance receptor binding .
Heterocycle Impact
- Tetrazole vs. Oxazole/Oxadiazole : Tetrazole-containing compounds (e.g., AG-205) show higher affinity for sigma receptors, whereas oxazole/oxadiazole derivatives are often prioritized in drug discovery for their balanced solubility and bioavailability .
Serotonin Receptor Modulation: TFMPP and m-CPP (1-(m-chlorophenyl)piperazine) highlight the role of aryl-piperazine scaffolds in 5-HT receptor activation, with trifluoromethyl groups favoring 5-HT1B/1C selectivity .
Research Findings and Implications
Behavioral Studies
- TFMPP and m-CPP reduce locomotor activity in rats via 5-HT1B/1C receptors, but the target compound’s difluorophenyl group may alter receptor specificity or potency .
- Chronic 5-HT modulation (e.g., MAO inhibitors) alters responses to piperazine agonists, suggesting the target compound’s effects could be context-dependent .
Structural-Activity Relationships (SAR)
- Fluorine Positioning : 3,4-Difluorophenyl substitution likely balances lipophilicity and metabolic stability compared to 4-fluorophenyl analogs (e.g., flunarizine derivatives) .
- Tetrazole vs. Triazole : Triazole analogs (e.g., 1-[(1-phenyltriazol-5-yl)methyl]piperazine) show reduced sigma receptor affinity compared to tetrazoles, emphasizing the tetrazole’s role in binding .
Therapeutic Potential Sigma receptor ligands (e.g., BD1063) are investigated for neuropathic pain and schizophrenia, while 5-HT agonists (e.g., TFMPP) target anxiety and depression .
Biological Activity
The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride is a derivative of tetrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Synthesis and Characterization
The synthesis of 1H-tetrazoles, including the target compound, has been achieved through various methods. Recent studies have demonstrated efficient one-pot synthesis techniques that yield high purity and significant product yields. For instance, a study reported a microwave-assisted method that facilitated the synthesis of tetrazole derivatives with notable efficiency and reduced reaction times .
Anticancer Activity
This compound has shown promising anticancer activity in vitro. A series of studies investigated related tetrazole derivatives as microtubule destabilizers, which are crucial for cancer cell proliferation. For example, one study demonstrated that certain tetrazole derivatives inhibited tubulin polymerization and disrupted microtubule formation in cancer cell lines such as SGC-7901 and A549 .
Mechanism of Action:
The mechanism involves binding to tubulin, leading to cell cycle arrest in the G2/M phase and ultimately resulting in apoptosis. This suggests that tetrazole derivatives could serve as potential candidates for developing novel anticancer therapies targeting microtubule dynamics .
Antimicrobial Activity
Tetrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, one study reported that certain synthesized tetrazoles displayed effective inhibition against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|---|---|
| This compound | Klebsiella pneumoniae | 20 | Candida albicans | 18 |
| Related Tetrazole Derivative A | Staphylococcus aureus | 25 | Aspergillus niger | 15 |
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving the administration of a tetrazole derivative to mice models demonstrated a significant reduction in tumor size compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis .
- Case Study on Antimicrobial Resistance : In a clinical trial assessing the effectiveness of tetrazole derivatives against resistant bacterial strains, researchers found that these compounds could restore sensitivity in previously resistant strains when used in combination with conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride, and how can reaction conditions be standardized?
- Methodology : Start with nucleophilic substitution of 3,4-difluorophenyl hydrazine hydrochloride with a tetrazole precursor under reflux in ethanol (6–8 hours), followed by methylation and piperazine coupling. Purification via crystallization in ethanol is critical to isolate intermediates. Use TLC and HPLC to monitor reaction progress, and optimize solvent ratios (e.g., ethyl alcohol for reflux) to minimize byproducts . Phosphorus oxychloride may enhance cyclization efficiency in tetrazole formation .
Q. How can spectroscopic techniques (e.g., IR, NMR) validate the structure of this compound and its intermediates?
- Methodology : Employ H/C NMR to confirm substitution patterns on the tetrazole and piperazine rings. For example, the methylene bridge (-CH-) between tetrazole and piperazine should show a triplet in H NMR (δ ~3.5–4.0 ppm). IR spectroscopy can verify N-H stretching (3200–3400 cm) in intermediates. Cross-reference with analogs like 1-(4-fluorophenyl)piperazine hydrochloride to validate fluorine substituent effects on spectral profiles .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodology : Use fluorometric or colorimetric assays targeting aminopeptidase N (APN) or VEGFR2, given structural similarities to pyrazoline-based inhibitors. Prepare dose-response curves (1–100 µM) in triplicate, with controls like bestatin (APN inhibitor). Compare IC values to identify potency trends .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to serotonin receptors or kinases?
- Methodology : Perform homology modeling of target receptors (e.g., 5-HT) using tools like AutoDock Vina. Dock the compound into active sites, prioritizing hydrogen bonding with fluorine atoms and piperazine’s NH groups. Validate predictions with MD simulations (100 ns) to assess stability. Compare results to experimental data from phenylpiperazine analogs, noting discrepancies in fluorine’s electrostatic contributions .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?
- Methodology : Conduct meta-analysis of dose-response data using tools like GraphPad Prism. Account for variables such as cell permeability (logP ~2.5–3.0) and serum protein binding. For example, discrepancies in IC values may arise from differences in membrane transporters or metabolic stability; use LC-MS to quantify intracellular concentrations .
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for tetrazole ring closure steps to identify catalysts (e.g., POCl) that lower energy barriers. Use ICReDD’s computational-experimental feedback loop to refine solvent selection and temperature gradients .
Q. What role do fluorine substituents play in modulating pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodology : Compare logD (octanol-water) and microsomal stability of the 3,4-difluorophenyl derivative to non-fluorinated analogs. Fluorine’s electronegativity enhances metabolic resistance by reducing CYP450 oxidation. Use in silico tools like SwissADME to predict clearance rates and correlate with in vivo half-life studies .
Methodological Considerations
- Data Analysis : For structural analogs, prioritize QSAR models incorporating fluorine’s Hammett parameters (σ~0.14–0.15) to predict bioactivity .
- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, solvent polarity, catalyst loading) and identify critical parameters for yield optimization .
- Safety Protocols : Adhere to GHS guidelines for handling dihydrochloride salts (e.g., PPE for respiratory protection, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
